6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine
Description
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
6-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-15-13(9-11)16-14(10-17-15)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3 |
InChI Key |
ZLQXLQYBAVPEAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminophenol and acetophenone in the presence of an acid catalyst can yield the desired oxazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Key Chemical Reactions
2.1 Nucleophilic Substitution
The nitrogen atom in the oxazine ring participates in nucleophilic substitution reactions, enabling functionalization. This reactivity is critical for modifying the compound’s biological or material properties.
2.2 Ring-Opening Reactions
Benzoxazines generally undergo ring-opening under basic or acidic conditions, though specific conditions for this compound are not explicitly detailed in the literature. Related analogs demonstrate susceptibility to hydrolysis .
2.3 Mannich Reaction
The synthesis of similar benzoxazines involves intramolecular Mannich reactions after nitro group reduction . For this compound, such cyclization steps are likely part of its formation pathway.
2.4 Oxidative Stability
The compound’s stability under oxidative conditions is not directly reported, but related 2-oxo-benzo oxazines exhibit antioxidant activity, suggesting potential redox reactivity .
Table 2: Functionalization Examples
Structural Influences on Reactivity
-
Substituent Effects :
-
Ring Tautomerization : The dihydrobenzoxazine core can exist in equilibrium with other tautomers, affecting reactivity under different conditions .
Experimental Validation
Key data from studies include:
Scientific Research Applications
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of benzo[1,4]oxazine derivatives are highly dependent on substituent placement and electronic effects. Key structural analogues include:
Key Observations :
- Position 6 Substitution: Methyl (C₁₅H₁₅NO) and tert-butyl (C₁₃H₁₇NO) groups at position 6 enhance thermal stability and lipophilicity, respectively, making them suitable for polymer resins and drug delivery .
- Position 3 Substitution: A phenyl group (C₁₅H₁₅NO) introduces steric hindrance, while oxo (C=O) or benzyl groups modulate electronic properties for receptor binding .
- Halogenation: Bromine at position 8 (C₁₅H₁₄BrNO) increases electrophilicity, aiding in cross-coupling reactions for CNS-targeted drugs .
Biological Activity
6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- CAS Number : 71472-57-6
- Structure : The compound features a benzoxazine ring structure, which is known for its diverse biological activities.
1. Antagonistic Activity on 5-HT6 Receptors
A significant body of research indicates that derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine exhibit antagonistic properties at the 5-HT6 serotonin receptor. In a study, several derivatives demonstrated subnanomolar affinities for this receptor, suggesting their potential as therapeutic agents for conditions like schizophrenia and cognitive disorders .
| Compound | Affinity (nM) | Brain Penetration |
|---|---|---|
| Compound A | <1 | Good |
| Compound B | <5 | Moderate |
| 6-Methyl-3-phenyl | Subnanomolar | Excellent |
2. Antimicrobial Activity
Research has shown that benzoxazine derivatives possess notable antimicrobial properties. A review highlighted their effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .
3. Anticancer Potential
The compound's structure suggests it may have anticancer properties. In vitro studies have demonstrated that related benzoxazine compounds can induce apoptosis in cancer cell lines. For instance, derivatives have been observed to inhibit cell proliferation in breast cancer models .
Case Study 1: Antidepressant-like Effects
In an animal model study, administration of a benzoxazine derivative resulted in significant antidepressant-like effects. The study measured behavioral changes in response to stress and found that the compound improved mood-related behaviors significantly compared to control groups .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of benzoxazine derivatives in models of neurodegeneration. The results indicated a reduction in neuronal death and inflammation markers, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems and cellular pathways:
- Serotonin Receptor Modulation : The compound's affinity for serotonin receptors may underlie its effects on mood and cognition.
- Antioxidant Activity : Some studies suggest that benzoxazines exhibit antioxidant properties, which could contribute to their neuroprotective effects.
Q & A
Q. How can this compound be functionalized for agrochemical or pharmaceutical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
